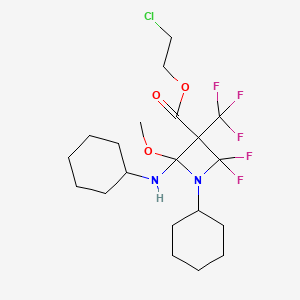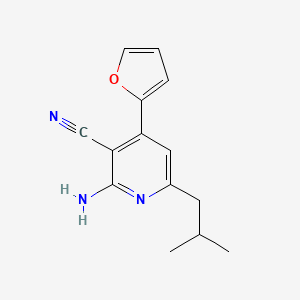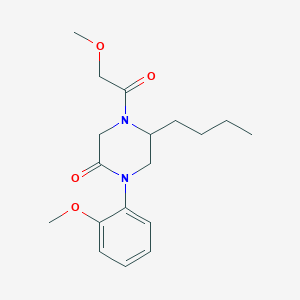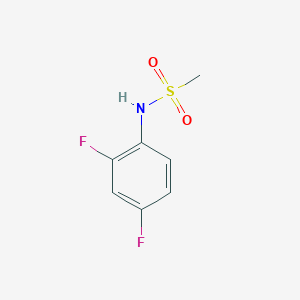![molecular formula C19H29N5O2 B5505369 1-tert-butyl-4-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5505369.png)
1-tert-butyl-4-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-butyl-4-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone is a useful research compound. Its molecular formula is C19H29N5O2 and its molecular weight is 359.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.23212518 g/mol and the complexity rating of the compound is 539. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pyridone Analogues Synthesis
Research by Richards and Hofmann explored the synthesis of several pyrido[1,2-a]piperazines, which are pyridine analogues of 1,2,3,4-tetrahydroisoquinolines, through the condensation of carbonyl compounds with mimosine and mimosinamine. This study highlights the versatility of pyridine-based compounds in synthetic chemistry, potentially relevant to the compound due to the structural similarities and the involvement of pyridine and piperazine units (Richards & Hofmann, 1978).
Catalytic Activity of Pyridyl Derivatives
Mennenga et al. synthesized and evaluated the catalytic activity of polymethacrylates containing a 4-amino-pyridyl derivative, demonstrating their effectiveness in acylation chemistry. This research underscores the potential of pyridine and piperazine derivatives as catalysts in organic synthesis, which may extend to the applications of the compound (Mennenga et al., 2015).
Pyrazole and Piperidine Derivatives
Richter et al. discussed the synthesis of tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, emphasizing the structural and synthetic relevance of pyrazole and piperidine derivatives. This research provides insights into the chemical behavior and synthesis strategies of compounds containing pyrazole and piperidine moieties, which are structurally related to the compound in focus (Richter et al., 2009).
Aluminum and Gallium Hydrazides Study
Uhl et al. investigated aluminum and gallium hydrazides as active Lewis pairs in cooperative C–H bond activation. This study illustrates the potential of nitrogen-containing heterocycles, such as those in the target compound, in metal-organic frameworks and catalysis, highlighting their versatility and utility in advanced chemical reactions (Uhl et al., 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-tert-butyl-4-[4-(3,6-dimethylpyrazin-2-yl)piperazine-1-carbonyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O2/c1-13-11-20-14(2)17(21-13)22-6-8-23(9-7-22)18(26)15-10-16(25)24(12-15)19(3,4)5/h11,15H,6-10,12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNHFRDUBRGQQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)N2CCN(CC2)C(=O)C3CC(=O)N(C3)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2-{[(1S*,5R*)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-3-thienyl)amine](/img/structure/B5505286.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B5505295.png)
![N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-5-phenyl-3-isoxazolecarboxamide](/img/structure/B5505296.png)



![N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)pentanamide](/img/structure/B5505336.png)
![N-[1-(4-fluorophenyl)-4-morpholin-4-yl-1H-indazol-3-yl]-2-(methylthio)acetamide](/img/structure/B5505343.png)

![2-(9-chloro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B5505355.png)
![2,4,6-trimethyl-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B5505361.png)


![8-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5505392.png)
